molecular formula C11H18N2O4 B11868330 Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate CAS No. 137159-34-3

Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

Cat. No.: B11868330
CAS No.: 137159-34-3
M. Wt: 242.27 g/mol
InChI Key: CWKNTPWKEFUBIY-UHFFFAOYSA-N
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Description

Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate typically involves the reaction of ethyl 4,4-diethoxy-3-oxobutanoate with an appropriate imidazole derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Properties

CAS No.

137159-34-3

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

InChI

InChI=1S/C11H18N2O4/c1-4-15-10(14)8-9(13-7-12-8)11(16-5-2)17-6-3/h7,11H,4-6H2,1-3H3,(H,12,13)

InChI Key

CWKNTPWKEFUBIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=C(N=CN1)C(=O)OCC)OCC

Origin of Product

United States

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